2-Fluoropropane
CAS No.: 420-26-8
Cat. No.: VC2312133
Molecular Formula: C3H7F
Molecular Weight: 62.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 420-26-8 |
---|---|
Molecular Formula | C3H7F |
Molecular Weight | 62.09 g/mol |
IUPAC Name | 2-fluoropropane |
Standard InChI | InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 |
Standard InChI Key | PRNZBCYBKGCOFI-UHFFFAOYSA-N |
SMILES | CC(C)F |
Canonical SMILES | CC(C)F |
Boiling Point | -10.0 °C |
Introduction
Chemical Identity and Structure
Basic Information
2-Fluoropropane is an aliphatic organofluorine compound with the molecular formula C3H7F . It has several synonyms including isopropyl fluoride, 2-fluoropropane, and iso-C3H7F . The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 420-26-8 . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, it is identified by the InChIKey PRNZBCYBKGCOFI-UHFFFAOYSA-N .
Molecular Structure
The molecular structure of 2-Fluoropropane consists of a propane backbone where a fluorine atom replaces one hydrogen atom at the second (middle) carbon. The structural formula can be represented as CH3-CHF-CH3 . The molecule has a tetrahedral geometry around the central carbon atom, with the fluorine atom creating an asymmetric charge distribution due to its high electronegativity. This structural configuration is significant for the compound's physical properties and chemical behavior.
Structural Identifiers
For research and database purposes, 2-Fluoropropane can be identified through several standardized descriptors as presented in Table 1.
Table 1: Structural Identifiers of 2-Fluoropropane
Identifier Type | Value |
---|---|
IUPAC Name | 2-fluoropropane |
Simplified Molecular Input Line Entry System (SMILES) | CC(C)F |
InChI | InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 |
InChIKey | PRNZBCYBKGCOFI-UHFFFAOYSA-N |
PubChem CID | 9867 |
Molecular Weight | 62.09 g/mol |
Physical and Chemical Properties
Physical State and Appearance
At standard temperature and pressure, 2-Fluoropropane exists as a colorless gas due to its low boiling point . The compound liquefies under pressure or at reduced temperatures, making it important to store it in appropriate containers to maintain its physical state during transportation and storage.
Thermodynamic Properties
2-Fluoropropane has distinct thermodynamic properties that influence its behavior under various conditions. The boiling point is notably low at approximately -10°C (263K), which is characteristic of fluorinated hydrocarbons with small molecular weights . Table 2 summarizes the key thermodynamic properties of 2-Fluoropropane.
Table 2: Thermodynamic Properties of 2-Fluoropropane
Property | Value | Units | Reference |
---|---|---|---|
Boiling Point | 263.0 | K | PCR Inc., 1990 |
Boiling Point | 263.2 | K | Edgell and Parts, 1955 |
Boiling Point | 263.05 | K | Grosse, 1937 |
Enthalpy of Vaporization | 23.7 | kJ/mol | Stephenson and Malanowski, 1987 |
The enthalpy of vaporization value of 23.7 kJ/mol at 249K indicates the energy required for phase transition from liquid to gas, which is important for applications involving phase changes or heat transfer processes .
Other Physical Properties
Additional physical properties documented for 2-Fluoropropane include its density and refractive index, which are important parameters for analytical identification and industrial applications. The density of 0.9692 g/ml was measured at -9.4°C, indicating that the compound is slightly less dense than water but would be expected to have a lower density at higher temperatures . The refractive index was determined to be 1.3282 at -9.4°C .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the molecular structure and electronic environment of 2-Fluoropropane. Both 13C and 19F NMR spectra have been recorded for this compound . The 13C NMR spectrum was collected using a Varian CFT-20 instrument, while 19F NMR data are also available . These spectroscopic data are essential for confirming the structure and purity of synthesized 2-Fluoropropane samples.
Mass Spectrometry
The mass spectrum of 2-Fluoropropane reveals its fragmentation pattern, which is valuable for identification and structural confirmation. According to the available data, the mass spectrum includes 37 total peaks with the top three peaks occurring at m/z values of 47, 46, and 61 . This fragmentation pattern is consistent with the expected behavior of a fluorinated propane derivative under electron ionization conditions.
Vibrational Spectroscopy
Raman spectroscopy data are available for 2-Fluoropropane, providing information about its molecular vibrations and structure . The vibrational modes observed in these spectra correspond to the various bonds and functional groups present in the molecule, including C-F stretching, C-C stretching, and various bending modes involving the methyl groups.
Chemical Reactivity and Stability
Flammability
2-Fluoropropane is classified as a flammable gas (Flammable Gas 2, H221) . This classification indicates that while it is flammable, it may have a higher ignition threshold or slower flame propagation compared to more highly flammable gases. The safety documentation identifies it as a Class 2.1 flammable gas under transportation regulations .
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